2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile
Description
Properties
IUPAC Name |
2-formyl-4-methyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-3-9-7(4-10)6(5)2-8/h3-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVHGEVTHFKXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380521-11-8 | |
| Record name | 2-formyl-4-methyl-1H-pyrrole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in absolute ethanol . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The formyl group undergoes oxidation and reduction under controlled conditions:
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Oxidation : Treatment with iodine/oxone in aqueous acetone converts the formyl group (–CHO) to a carboxylic acid (–COOH). This reaction proceeds via a two-electron oxidation mechanism .
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Reduction : Sodium borohydride (NaBH₄) selectively reduces the formyl group to a hydroxymethyl (–CH₂OH) group without affecting the nitrile functionality .
Nucleophilic Additions
The nitrile group participates in nucleophilic additions with amines and alcohols:
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Primary Amines : React with the nitrile to form amidines under acidic conditions .
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Alcohols : Acid-catalyzed alcoholysis yields imidate esters, which are intermediates for further functionalization .
Electrophilic Substitution on the Pyrrole Ring
The pyrrole ring undergoes electrophilic substitution at the α-positions (C2 and C5), with regioselectivity influenced by the electron-withdrawing nitrile group:
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Halogenation : N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively brominates C5 .
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Nitration : Nitronium tetrafluoroborate (NO₂BF₄) in acetonitrile introduces a nitro group at C2 .
Condensation Reactions
The formyl group facilitates condensation with active methylene compounds:
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Knoevenagel Condensation : Reaction with malononitrile in the presence of piperidine yields α,β-unsaturated nitriles .
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Schiff Base Formation : Reaction with anilines produces imines, which are precursors for heterocyclic frameworks .
Cyclization and Multicomponent Reactions
The compound serves as a building block in multicomponent syntheses:
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Pyrrole-Fused Heterocycles : Reacts with succinaldehyde and aryl amines via a Mannich-cyclization sequence to form polycyclic pyrroles .
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Indole Hybrids : Coupling with indole-3-aldehydes generates indole-pyrrole conjugates with potential bioactivity .
Scientific Research Applications
Synthetic Organic Chemistry
2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile serves as a crucial building block in the synthesis of complex organic molecules. Its unique reactivity allows for the construction of diverse chemical architectures, facilitating the development of new drugs and materials.
Key Reactions:
- Multicomponent Reactions: The compound can undergo multicomponent reactions to yield various pyrrole derivatives, which are essential in drug discovery and development .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Multicomponent | 65-80 | Mild conditions with in situ generated imines |
Pharmaceutical Development
The compound plays a vital role in the pharmaceutical industry, particularly in designing novel therapeutic agents. It has been investigated for its potential anti-cancer and anti-inflammatory properties.
Case Studies:
- Cancer Therapeutics: Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines .
Material Science
In material science, this compound is utilized in developing advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices enhances the performance of electronic devices.
Applications:
- Conductive Polymers: The compound can be polymerized to create conductive materials suitable for electronic applications .
Biochemical Research
The compound is employed in biochemical studies focusing on enzyme inhibition and receptor binding, aiding researchers in understanding biological processes and disease mechanisms.
Research Insights:
- Enzyme Inhibition Studies: Investigations into the inhibitory effects of pyrrole derivatives on specific enzymes have provided insights into potential therapeutic pathways .
Agrochemical Applications
This compound is also explored for its potential in developing new agrochemicals, contributing to more effective pest control solutions.
Potential Uses:
Mechanism of Action
The mechanism of action of 2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pyrrole ring structure allows for π-π interactions and hydrogen bonding, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Substituent Effects
The compound is compared to structurally related pyrrole-3-carbonitriles, with variations in substituents leading to distinct physicochemical and functional differences. Key analogs include:
Table 1: Substituent Variations and Key Properties
Key Observations:
- Electron-Withdrawing vs.
- This contrasts with aryl-substituted analogs like 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, where bulky aryl groups influence molecular packing in crystals .
Physicochemical Properties
- In contrast, compounds with flexible substituents (e.g., compound 3g in ) have lower melting points (137–139°C) .
- Spectroscopic Signatures: The formyl group in the target compound would show a characteristic IR absorption near 1700 cm⁻¹, distinct from amino (3400–3500 cm⁻¹) or cyano (2200 cm⁻¹) groups in analogs .
Biological Activity
2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound characterized by a pyrrole ring with distinct substituents: a formyl group at the 2-position, a methyl group at the 4-position, and a carbonitrile group at the 3-position. Its molecular formula is CHNO, with a molecular weight of approximately 134.12 g/mol. The unique structure of this compound suggests potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of both electron-withdrawing (carbonitrile) and electron-donating (methyl) groups enhances its reactivity. The formyl and carbonitrile groups are believed to facilitate binding to specific cellular targets, influencing pathways related to cell growth and apoptosis.
Anticancer Properties
Research indicates that compounds with pyrrole structures can exhibit significant anticancer properties. For instance, studies have shown that similar pyrrole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. Preliminary investigations suggest that this compound may also possess these properties due to its structural characteristics that allow interaction with cancer-related pathways .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrrole compounds has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Study on Anticancer Activity
In a recent study, researchers synthesized several pyrrole derivatives, including this compound, and evaluated their anticancer activity against different cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell viability in breast cancer cells (MCF-7), with an IC50 value comparable to known chemotherapeutic agents .
Antimicrobial Evaluation
Another study assessed the antimicrobial properties of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. While specific data on this compound was not highlighted, the overall findings suggested that compounds within this class could inhibit bacterial growth effectively.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Formyl-1H-pyrrole-3-carbonitrile | Formyl at position 5; carbonitrile at position 3 | Different positioning affects reactivity |
| 3-Ethyl-5-formyl-4-methyl-1H-pyrrole | Ethyl group at position 3; formyl at position 5 | Alters lipophilicity and biological activity |
| 4-Methyl-1H-pyrrole-2-carbaldehyde | Aldehyde at position 2; methyl at position 4 | Lacks carbonitrile functionality affecting polarity |
This table illustrates the diversity within pyrrole derivatives and highlights how structural variations can impact biological activity.
Q & A
Q. How to reconcile contradictory reactivity outcomes in scaled-up syntheses?
- Methodological Answer : Scale-up often introduces kinetic vs. thermodynamic control disparities. Use reaction calorimetry to monitor exotherms and optimize stirring/heat transfer. Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). Compare small-batch vs. bulk synthesis outcomes via HPLC or GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
